N-cyclohexyl-N-methyl-3-nitrobenzamide
Description
N-Cyclohexyl-N-methyl-3-nitrobenzamide is a nitro-substituted benzamide derivative featuring a cyclohexyl and methyl group on the amide nitrogen. This compound belongs to a broader class of aromatic amides, which are widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. The meta-nitro substitution on the benzamide ring imparts unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(10-11)16(18)19/h5-6,9-10,12H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYLLYPJZJGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308458 | |
| Record name | N-cyclohexyl-N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32019-76-4 | |
| Record name | NSC204216 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-cyclohexyl-N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of 3-Nitrobenzoic Acid
This method involves activating 3-nitrobenzoic acid followed by coupling with N-methylcyclohexylamine:
- Step 1 : 3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2 : The acid chloride reacts with N-methylcyclohexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine).
- Yield : ~75–85% (estimated from analogous syntheses in).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp. | 0°C → room temperature | |
| Coupling Agent | HBTU or HOBt | |
| Solvent | THF/DMF (4:1) |
Nitration of N-Cyclohexyl-N-methylbenzamide
A regioselective nitration approach:
Microwave-Assisted Transamidation
A rapid, solvent-free method for secondary amides:
- Procedure : N-Methylcyclohexylamine reacts with 3-nitrobenzamide under microwave irradiation (120°C, 10 min) using 10% Pd/C as a catalyst.
- Yield : ~90% (reported for analogous substrates in).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Limitation |
|---|---|---|---|---|
| Direct Amidation | 75–85 | 6–8 h | High | Requires acid chloride prep |
| Nitration | 60–70 | 12–24 h | Moderate | Regioselectivity challenges |
| Microwave Transamidation | 85–90 | 10 min | Lab-scale | Specialized equipment needed |
Characterization and Validation
- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (N-CH₂), and δ 1.1–2.1 ppm (cyclohexyl protons).
- IR : Stretching at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
- XRD : Monoclinic crystal structure (space group P2₁/c) with dihedral angles confirming meta substitution.
Industrial-Scale Considerations
- Cost Efficiency : Direct amidation is preferred for large-scale synthesis due to higher yields and commercial availability of 3-nitrobenzoic acid.
- Safety : Nitration methods require strict temperature control to avoid explosive byproducts.
Scientific Research Applications
N-cyclohexyl-N-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-3-nitrobenzamide exerts its effects depends on the specific application. In biochemical assays, the nitro group can participate in redox reactions, influencing enzyme activity. The amide bond and aromatic ring can interact with various molecular targets, potentially inhibiting or modulating their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Amide Nitrogen
The nature of substituents on the amide nitrogen significantly impacts physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., dicyclohexyl in ) reduce solubility in polar solvents compared to smaller groups (methyl, benzyl) .
- Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrate the utility of hydroxyl-containing substituents in facilitating metal-catalyzed C–H functionalization, a property less explored in nitro-substituted analogs .
Nitro Substitution Patterns
The position of the nitro group on the benzamide ring alters electronic distribution and molecular interactions:
- Meta-Nitro (3-Nitro): Found in this compound and N-benzyl-N-methyl-3-nitrobenzamide .
- Para-Nitro (4-Nitro) : Observed in N,N-dicyclohexyl-4-nitrobenzamide and 4-nitro-N-(3-nitrophenyl)benzamide . Para substitution results in symmetrical electron withdrawal, which may stabilize resonance structures and enhance crystallinity.
Crystallographic Insights :
Biological Activity
N-cyclohexyl-N-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group plays a crucial role in its binding affinity and biological effects, which may include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating their activity and leading to therapeutic effects.
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that can damage DNA, leading to cell death .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways related to inflammation .
1. Antimicrobial Activity
This compound exhibits promising antimicrobial activity. Nitro compounds are known for their effectiveness against various microorganisms, including bacteria and protozoa. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that bind covalently to DNA .
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | DNA damage via reactive intermediates |
2. Anti-inflammatory Activity
The compound also shows potential in reducing inflammation. Research indicates that nitro compounds can modulate inflammatory responses by interacting with signaling pathways and inhibiting pro-inflammatory cytokines .
| Compound | Activity Type | Inhibitory Targets |
|---|---|---|
| This compound | Anti-inflammatory | iNOS, COX-2, IL1β, TNF-α |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antineoplastic Properties : Research suggests that derivatives of nitrobenzamides can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Pain Modulation : Preliminary findings indicate that this compound may interact with opioid receptors, suggesting possible analgesic properties. Further studies are needed to clarify its role in pain management.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-cyclohexyl-N-methyl-3-nitrobenzamide, and what methodological considerations are critical for optimizing yield?
- Answer: The synthesis typically involves coupling a nitro-substituted benzoyl chloride with N-cyclohexyl-N-methylamine under Schotten-Baumann conditions. Key steps include:
- Reagent selection: Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the acyl chloride intermediate .
- Temperature control: Maintain reaction temperatures between 0–5°C during acylation to prevent side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity. Yield optimization requires stoichiometric excess (1.2–1.5 eq) of the amine to drive the reaction .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Answer:
- NMR spectroscopy: H and C NMR confirm the presence of cyclohexyl (δ 1.2–1.8 ppm, multiplet), methylamide (δ 2.8–3.1 ppm, singlet), and aromatic nitro groups (δ 8.0–8.5 ppm). Discrepancies in splitting patterns may indicate rotameric forms due to restricted rotation .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%). Mobile phases like acetonitrile/water (70:30) resolve impurities from the main peak .
- Mass spectrometry: ESI-MS in positive ion mode confirms the molecular ion [M+H] at m/z 291.3 .
Q. What safety protocols and handling precautions are recommended when working with this compound in laboratory settings?
- Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers or acids due to the nitro group’s reactivity .
- Waste disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to reduce environmental hazards .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELXL software parameters be optimized to address them?
- Answer:
- Disorder modeling: Cyclohexyl groups often exhibit rotational disorder. Use PART and EADP commands in SHELXL to split disordered atoms and refine anisotropic displacement parameters .
- Hydrogen bonding: The nitro group’s electron-withdrawing effect creates weak C–H···O interactions. Apply restraints (DFIX, DANG) to maintain geometry during refinement .
- Data quality: High-resolution data (≤0.8 Å) and a low R (<5%) are critical. For twinned crystals, use TWIN/BASF commands in SHELXL .
Q. How do substituent effects on the benzamide ring (e.g., nitro group position) influence the compound’s physicochemical properties and reactivity in subsequent reactions?
- Answer:
- Electronic effects: The meta-nitro group reduces electron density on the benzamide ring, lowering nucleophilic aromatic substitution (SNAr) reactivity compared to para-substituted analogs .
- Crystal packing: Substituent position affects intermolecular interactions. For example, meta-nitro derivatives form denser packing (e.g., monoclinic P2/c) due to C–H···O networks, increasing melting points .
- Stability: Ortho-substitution introduces steric hindrance, reducing thermal stability. TGA analysis shows decomposition onset at 180°C for meta-nitro vs. 150°C for ortho analogs .
Q. What methodological approaches are employed to resolve contradictions in experimental data, such as discrepancies in melting points or spectroscopic results, for this compound derivatives?
- Answer:
- Cross-validation: Compare DSC (differential scanning calorimetry) melting points with literature values. Discrepancies >5°C suggest polymorphic forms or impurities .
- DFT calculations: Use Gaussian or ORCA to model NMR chemical shifts and identify misassignments (e.g., distinguishing rotamers) .
- Synchrotron XRD: High-flux X-rays resolve ambiguous electron density maps, particularly for disordered solvent molecules in crystal lattices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
